Methyl 2-amino-3,4-dimethylbenzoate

Übersicht

Beschreibung

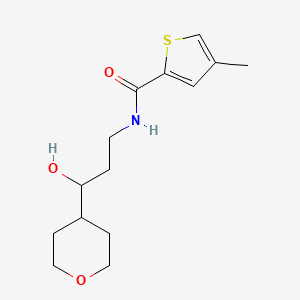

Methyl 2-amino-3,4-dimethylbenzoate is a chemical compound with the molecular formula C10H13NO2 . It is a white crystalline solid that is soluble in water and ethanol.

Molecular Structure Analysis

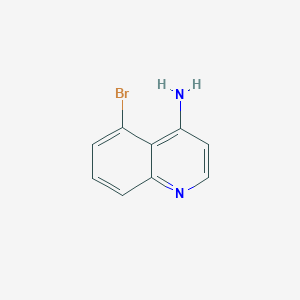

The molecular structure of Methyl 2-amino-3,4-dimethylbenzoate is represented by the InChI code: 1S/C10H13NO2/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5H,11H2,1-3H3 .Physical And Chemical Properties Analysis

Methyl 2-amino-3,4-dimethylbenzoate has a molecular weight of 179.22 . Further physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 2-amino-3,4-dimethylbenzoate is widely used in organic synthesis. Its structure allows it to act as a building block for the synthesis of more complex organic molecules. Researchers utilize it to create various derivatives and intermediates that are essential in the development of new chemical compounds .

Pharmaceutical Research

In pharmaceutical research, Methyl 2-amino-3,4-dimethylbenzoate is employed in the synthesis of potential drug candidates. Its unique chemical properties make it a valuable starting material for the development of new medications, including anti-inflammatory drugs and antibiotics. This compound helps in exploring new therapeutic agents and understanding their mechanisms of action.

Material Science

This compound is also significant in material science research. It is used in the development of new materials with specific properties, such as polymers and resins. Researchers study its interactions and stability to create materials that can be used in various industrial applications.

Analytical Chemistry

In analytical chemistry, Methyl 2-amino-3,4-dimethylbenzoate is used as a standard or reference material. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, including chromatography and spectroscopy . This ensures accuracy and reliability in the measurement of other compounds.

Chemical Biology

Chemical biology research benefits from this compound as it is used to study biological processes at the molecular level. Researchers use it to investigate enzyme interactions, protein binding, and cellular uptake. This helps in understanding the biochemical pathways and developing new biological probes .

Environmental Science

In environmental science, Methyl 2-amino-3,4-dimethylbenzoate is used to study the degradation and environmental impact of chemical compounds. Researchers analyze its behavior in different environmental conditions to understand its persistence and potential effects on ecosystems. This information is crucial for assessing environmental risks and developing sustainable practices.

Medicinal Chemistry

Medicinal chemists use this compound to design and synthesize new therapeutic agents. Its structure serves as a scaffold for creating molecules with improved pharmacological properties. This application is vital for the discovery of new drugs and optimization of existing ones.

Toxicology Studies

Methyl 2-amino-3,4-dimethylbenzoate is also used in toxicology studies to evaluate the safety and toxicity of new chemical entities. Researchers use it to assess the potential adverse effects on biological systems, which is essential for ensuring the safety of new compounds before they are used in consumer products or pharmaceuticals .

These applications highlight the versatility and importance of Methyl 2-amino-3,4-dimethylbenzoate in various fields of scientific research. Each application contributes to advancing knowledge and developing new technologies and solutions.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Sigma-Aldrich Ambeed BenchChem Smolecule

Safety and Hazards

While specific safety and hazard information for Methyl 2-amino-3,4-dimethylbenzoate is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

methyl 2-amino-3,4-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRUMQVHQPPAGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3,4-dimethylbenzoate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2513854.png)

![N-(3-chlorophenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2513855.png)

![N-(3-chloro-4-methoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2513857.png)

![Tert-butyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2513860.png)

![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2513865.png)

![Ethyl 6-(4-chlorophenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2513866.png)

![6-[4-(6-Hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol](/img/structure/B2513867.png)

![1-butyl-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2513870.png)

![4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B2513872.png)